molecular formula C13H11BrN6S2 B5104905 4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide

4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5104905
M. Wt: 395.3 g/mol
InChI Key: PHFDTKZFMPWUJH-UHFFFAOYSA-N
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Description

4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a unique structure combining imidazo, thiazole, and pyrimidine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 2-aminothiazole with halo carbonyl compounds to form the imidazo[2,1-b]thiazole core . This is followed by further functionalization to introduce the pyrimidin-2-yl and 6-methylimidazo groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles (e.g., using biodegradable solvents like polyethylene glycol) can enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or imidazo rings .

Scientific Research Applications

4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target .

Properties

IUPAC Name

4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6S2.BrH/c1-8-10(19-5-6-20-13(19)16-8)9-7-21-12(17-9)18-11-14-3-2-4-15-11;/h2-7H,1H3,(H,14,15,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFDTKZFMPWUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NC4=NC=CC=N4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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